molecular formula C2H5NO3PS2+ B14538825 (Aminosulfanyl)[(carboxymethyl)sulfanyl]oxophosphanium CAS No. 61981-48-4

(Aminosulfanyl)[(carboxymethyl)sulfanyl]oxophosphanium

Cat. No.: B14538825
CAS No.: 61981-48-4
M. Wt: 186.17 g/mol
InChI Key: IAXDXMXHQAKYNR-UHFFFAOYSA-O
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Description

(Aminosulfanyl)[(carboxymethyl)sulfanyl]oxophosphanium is a complex organophosphorus compound characterized by the presence of sulfur, carboxymethyl, and oxophosphanium groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Aminosulfanyl)[(carboxymethyl)sulfanyl]oxophosphanium typically involves multi-step reactions. One common method includes the reaction of a phosphonium salt with a thiol compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as solvent extraction, distillation, and crystallization to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(Aminosulfanyl)[(carboxymethyl)sulfanyl]oxophosphanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or phosphines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or carboxymethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

(Aminosulfanyl)[(carboxymethyl)sulfanyl]oxophosphanium has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential as a biochemical probe or inhibitor.

    Medicine: Research is ongoing into its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Aminosulfanyl)[(carboxymethyl)sulfanyl]oxophosphanium involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it may interfere with cellular pathways, leading to effects such as cell death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

  • (Aminosulfanyl)[(carboxymethyl)sulfanyl]phosphine
  • (Aminosulfanyl)[(carboxymethyl)sulfanyl]phosphonium
  • (Aminosulfanyl)[(carboxymethyl)sulfanyl]phosphorane

Uniqueness

(Aminosulfanyl)[(carboxymethyl)sulfanyl]oxophosphanium is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications.

Properties

CAS No.

61981-48-4

Molecular Formula

C2H5NO3PS2+

Molecular Weight

186.17 g/mol

IUPAC Name

aminosulfanyl-(carboxymethylsulfanyl)-oxophosphanium

InChI

InChI=1S/C2H4NO3PS2/c3-9-7(6)8-1-2(4)5/h1,3H2/p+1

InChI Key

IAXDXMXHQAKYNR-UHFFFAOYSA-O

Canonical SMILES

C(C(=O)O)S[P+](=O)SN

Origin of Product

United States

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